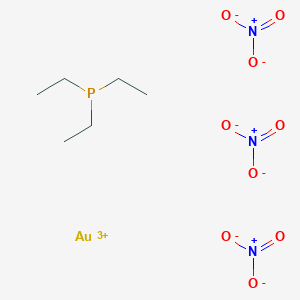
4-(Trifluoromethyl)nicotinonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)nicotinonitrile involves multiple steps starting from readily available materials. A notable method includes the use of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide as starting materials. The process involves optimized cyclization, chlorination, hydrogenolysis, and hydrolysis to achieve the desired product with a satisfactory yield, suitable for industrial production (Li We, 2014).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives, including 4-(Trifluoromethyl)nicotinonitrile, has been extensively studied. For instance, studies have shown that these molecules can exhibit non-planarity with varying dihedral angles between the central pyridine ring and attached groups. Detailed molecular structure analyses are confirmed by techniques such as FT-IR, ^19F NMR, ^1H NMR, and ^13C NMR spectroscopy, as well as elemental analysis, providing insights into their three-dimensional configurations and intermolecular interactions (S. Chantrapromma et al., 2009).
Chemical Reactions and Properties
4-(Trifluoromethyl)nicotinonitrile participates in various chemical reactions, highlighting its reactivity and versatility. For example, it can undergo atom-economical palladium carbon-catalyzed de novo synthesis from homopropagylic or homoallylic aromatic alcohols in the presence of nitriles. This process illustrates its potential in constructing trisubstituted nicotinonitriles through innovative pathways that involve oxidative aromatization to form the pyridine core with noteworthy C-C bond cleavage (Debayan Sarkar et al., 2017).
Physical Properties Analysis
The physical properties of 4-(Trifluoromethyl)nicotinonitrile, such as solvatochromic effects, absorption, and fluorescence, can be influenced by its structural attributes. Studies have shown that nicotinonitrile derivatives exhibit good absorption and fluorescence properties, indicating their potential as blue light-emitting materials. The solvatochromic effects observed with changes in solvent polarity from non-polar to polar highlight the sensitivity of these compounds to their environment, which is crucial for applications in material science (T. N. Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-(Trifluoromethyl)nicotinonitrile, such as its reactivity with other chemicals and potential for forming diverse derivatives, are significant. It serves as an important intermediate in various synthetic pathways. For instance, its ability to form protective films in high-voltage lithium-ion batteries as an electrolyte additive showcases its chemical stability and utility in enhancing the performance of energy storage devices (Wenna Huang et al., 2014).
Applications De Recherche Scientifique
- Summary of the Application: 4-(Trifluoromethyl)nicotinonitrile is used in the synthesis of flonicamid, a novel class insecticide . Flonicamid was discovered in 1992 and registered in Japan in 2006 under the trade name of Ulala DF .
- Methods of Application or Experimental Procedures: While conducting research on trifluoromethylpyridine derivatives, scientists discovered that some (trifluoromethyl)nicotinamides were effective in controlling aphids . Out of a variety of analogues, N-cyanomethyl-4-(trifluoromethyl)nicotinamide (flonicamid) was selected for commercial development based on its insecticidal activity and environmental profile .
- Results or Outcomes: Flonicamid is very active against a wide range of aphid species and also is effective against some other species of sucking insects . It rapidly inhibits the feeding behavior of aphids and provides long-lasting control . Flonicamid shows no cross-resistance to conventional insecticides and exhibits excellent systemic and translaminar activity . It has no negative impact on beneficial insects and mites . Furthermore, it has a favorable toxicological, environmental, and ecotoxicological profile .
Safety And Hazards
Propriétés
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIRCRHQLUNYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371569 | |
| Record name | 4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)nicotinonitrile | |
CAS RN |
13600-43-6 | |
| Record name | 4-(Trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13600-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)